molecular formula C21H34FN3O B3804961 2-[1-(4-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol

2-[1-(4-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol

Cat. No. B3804961
M. Wt: 363.5 g/mol
InChI Key: KSWKYSMIJXCYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol, also known as Flibanserin, is a drug that has gained attention in recent years due to its potential use in treating hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a persistent lack of sexual desire that causes significant distress or interpersonal difficulty. In

Mechanism of Action

2-[1-(4-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol works by modulating the levels of neurotransmitters in the brain, specifically dopamine, norepinephrine, and serotonin. 2-[1-(4-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol acts as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor, leading to an increase in dopamine and norepinephrine levels and a decrease in serotonin levels. This modulation of neurotransmitter levels is thought to be responsible for the increase in sexual desire seen in women with HSDD.
Biochemical and Physiological Effects:
2-[1-(4-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol has been shown to have a number of biochemical and physiological effects. In addition to modulating neurotransmitter levels, 2-[1-(4-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol has been shown to increase blood flow to the genital area and to increase levels of the hormone testosterone in women. 2-[1-(4-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol has also been shown to have a number of side effects, including dizziness, nausea, and fatigue.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-(4-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol in lab experiments is its well-characterized mechanism of action. This allows researchers to design experiments that specifically target the neurotransmitter systems affected by 2-[1-(4-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol. However, 2-[1-(4-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol has a number of limitations for lab experiments, including its low solubility in water and its potential for side effects.

Future Directions

There are a number of future directions for research on 2-[1-(4-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol. One area of interest is the potential use of 2-[1-(4-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol in men with sexual dysfunction. Another area of interest is the use of 2-[1-(4-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol in combination with other drugs to treat HSDD. Finally, there is a need for more research on the long-term safety and efficacy of 2-[1-(4-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol.

Scientific Research Applications

2-[1-(4-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol has been the subject of numerous scientific studies aimed at understanding its potential use in treating HSDD in women. These studies have shown that 2-[1-(4-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol can increase sexual desire and reduce distress related to low sexual desire in women with HSDD. 2-[1-(4-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol has also been studied for its potential use in treating other conditions such as depression and anxiety.

properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]-4-(1-propan-2-ylpiperidin-4-yl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34FN3O/c1-17(2)23-10-7-20(8-11-23)25-13-12-24(21(16-25)9-14-26)15-18-3-5-19(22)6-4-18/h3-6,17,20-21,26H,7-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWKYSMIJXCYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)N2CCN(C(C2)CCO)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[1-(4-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol
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2-[1-(4-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol
Reactant of Route 3
2-[1-(4-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol
Reactant of Route 4
2-[1-(4-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol
Reactant of Route 5
2-[1-(4-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol
Reactant of Route 6
2-[1-(4-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol

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